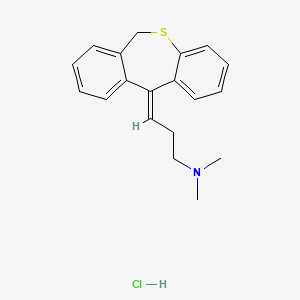

Dosulepin hydrochloride

Description

Properties

CAS No. |

25627-39-8 |

|---|---|

Molecular Formula |

C19H22ClNS |

Molecular Weight |

331.9 g/mol |

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; |

InChI Key |

XUPZAARQDNSRJB-CULRIWENSA-N |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31.Cl |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dosulepin Hydrochloride in Neuronal Circuits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dosulepin hydrochloride, a tricyclic antidepressant (TCA), exerts its therapeutic effects through a multifaceted mechanism of action within the central nervous system. This technical guide provides a comprehensive overview of the core molecular interactions of dosulepin with key neuronal targets. It details its primary activity as a potent inhibitor of serotonin and norepinephrine reuptake, alongside its significant antagonistic effects at various neurotransmitter receptors. This document consolidates quantitative binding affinity data, outlines detailed experimental protocols for assessing its pharmacological profile, and presents visual representations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Dosulepin, also known as dothiepin, is a thiepin-ring containing tricyclic antidepressant that has been utilized in the treatment of major depressive disorder.[1][2][3][4] Its clinical efficacy is attributed to its complex pharmacology, which involves the modulation of multiple neurotransmitter systems.[1][2] Understanding the intricate details of its mechanism of action is crucial for optimizing its therapeutic use and for the development of novel antidepressants with improved efficacy and safety profiles. This guide delves into the molecular pharmacology of dosulepin, focusing on its interactions with neuronal circuits.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The primary antidepressant effect of dosulepin is attributed to its ability to block the reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][2][4] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), dosulepin increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][2] Dosulepin has approximately equal potency for the inhibition of 5-HT and NE reuptake.[5] Its affinity for the dopamine transporter (DAT) is significantly lower, indicating a lesser direct impact on dopaminergic neurotransmission.[4]

Quantitative Data: Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) and reuptake inhibition (IC50) values of dosulepin and its active metabolite, northiaden (desmethyldosulepin), for the human monoamine transporters. Lower values indicate higher affinity or potency.

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Dosulepin | SERT | 8.6 - 78 | - | [3] |

| NET | 46 - 70 | - | [3] | |

| DAT | 5,310 | - | [3] | |

| Northiaden | SERT | 15 | - | [3] |

| NET | 12 | - | [3] | |

| DAT | >10,000 | - | [3] |

Note: Data is compiled from various sources and methodologies, which may account for the range in values.

Secondary Mechanism of Action: Receptor Antagonism

In addition to its primary action on monoamine transporters, dosulepin exhibits significant antagonist activity at several G protein-coupled receptors (GPCRs).[1][2][3] This broad receptor-binding profile contributes to both its therapeutic effects and its side-effect profile.[1]

Histamine H₁ Receptor Antagonism

Dosulepin is a potent antagonist of the histamine H₁ receptor.[1][4] This action is responsible for its sedative and hypnotic effects, which can be beneficial for depressed patients with insomnia.[1]

Alpha-1 Adrenergic Receptor Antagonism

Antagonism of α₁-adrenergic receptors by dosulepin can lead to cardiovascular side effects such as orthostatic hypotension and dizziness.[1]

Muscarinic Acetylcholine Receptor Antagonism

Dosulepin's anticholinergic properties, resulting from its antagonism of muscarinic acetylcholine receptors (mAChRs), contribute to common side effects like dry mouth, blurred vision, constipation, and urinary retention.[1][2]

Quantitative Data: Receptor Binding Affinities

The table below presents the binding affinities (Ki) of dosulepin for various neurotransmitter receptors.

| Receptor | Kᵢ (nM) | Reference |

| Histamine H₁ | 3.6 - 4.0 | [3] |

| Alpha-1 Adrenergic | 25 - 26 | [3] |

| Muscarinic Acetylcholine | 152 | [3] |

| Serotonin 5-HT₂ₐ | 419 | [3] |

| Alpha-2 Adrenergic | 2,400 | [3] |

Signaling Pathways

The interaction of dosulepin with its target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways.

Monoamine Reuptake Inhibition Pathway

Histamine H₁ Receptor Antagonism Signaling Pathway

Alpha-1 Adrenergic Receptor Antagonism Signaling Pathway

Muscarinic Acetylcholine Receptor Antagonism Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of dosulepin.

Radioligand Binding Assay for Monoamine Transporters and Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of dosulepin for SERT, NET, and various receptors.

Objective: To quantify the affinity of dosulepin for specific molecular targets.

Materials:

-

Membrane preparations from cells expressing the target transporter or receptor (e.g., HEK293 cells) or from brain tissue (e.g., rat cortex).

-

Radioligand specific for the target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]pyrilamine for H₁ receptors, [³H]prazosin for α₁-adrenergic receptors, [³H]quinuclidinyl benzilate for mAChRs).

-

This compound of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well microplate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of dosulepin. For determining non-specific binding, a high concentration of a known potent ligand for the target is used instead of dosulepin.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the dosulepin concentration. Determine the IC₅₀ value (the concentration of dosulepin that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

This protocol describes a general method for assessing the effect of dosulepin on extracellular levels of serotonin and norepinephrine in the brain of a living animal.

Objective: To measure the in vivo effect of dosulepin on synaptic concentrations of 5-HT and NE.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for administration (e.g., intraperitoneal injection).

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex or hippocampus).

-

Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT and NE concentrations.

-

Drug Administration: Administer dosulepin to the animal (e.g., via i.p. injection).

-

Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for 5-HT and NE content using HPLC-ECD.

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of dosulepin on neurotransmitter release and reuptake.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dosulepin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Dosulepin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dosulepin hydrochloride, a tricyclic antidepressant, has been utilized in the treatment of depressive illness, particularly where anxiolytic effects are indicated. A thorough understanding of its physicochemical properties is fundamental for formulation development, quality control, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, details the experimental methodologies for their determination, and illustrates its primary mechanism of action. All quantitative data is presented in standardized tables for clarity and comparative analysis.

Introduction

Dosulepin, also known as dothiepin, is a thioanalogue of amitriptyline.[1] It is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] Medicinally, it is used as the hydrochloride salt to enhance its solubility and bioavailability.[2][3] This document serves as a technical resource, consolidating key physicochemical data and methodologies relevant to researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) like this compound are critical determinants of its behavior, from manufacturing and formulation to its pharmacokinetic profile in vivo.

General Properties

This compound presents as a white or faintly yellow crystalline powder.[4]

| Property | Value | References |

| Molecular Formula | C₁₉H₂₂ClNS | [5][6][7] |

| Molecular Weight | 331.9 g/mol | [5][6][7][8] |

| Appearance | White or faintly yellow, crystalline powder | [4] |

| CAS Number | 897-15-4 | [5][6][9] |

Thermal and pH Properties

The melting point and pH of an aqueous solution are crucial parameters for identification and formulation.

| Property | Value | References |

| Melting Point | 218 - 224 °C | [1][6][8] |

| pH (10 g/L aqueous solution) | 4.2 - 5.2 | [4] |

Solubility and Partition Coefficient

Solubility and lipophilicity, represented by the partition coefficient (logP), are vital for predicting drug absorption and distribution.

| Property | Value | References |

| Solubility | Freely soluble in water, ethanol, and methylene chloride. | [4][8] |

| pKa (Strongest Basic) | 9.76 (Predicted) | [10] |

| logP | 4.52 - 4.98 (Predicted) | [1][5][10] |

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized and validated experimental protocols. The following sections detail the methodologies for the key parameters cited.

Melting Point Determination (Capillary Method)

The melting point is determined using the capillary method, a standard pharmacopeial procedure.[11][12]

-

Sample Preparation: The substance is finely powdered and dried under vacuum over a suitable desiccant for 24 hours.[11] A small amount is then packed into a capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[12][13]

-

Apparatus: A calibrated melting point apparatus with an electrically heated block and a means for visual observation is used.

-

Procedure: The apparatus is heated to approximately 10°C below the expected melting point. The heating rate is then adjusted to about 1°C per minute.[11] The capillary tube is inserted, and the temperatures at which the first droplet of liquid appears and at which the substance is completely melted are recorded as the melting range.[13]

pH Determination

The pH of a this compound solution is measured potentiometrically.

-

Solution Preparation: A solution is prepared by dissolving 1 gram of the substance in carbon dioxide-free water to make 10 mL.[4]

-

Apparatus: A calibrated pH meter with a glass electrode is used.

-

Procedure: The electrode is immersed in the solution, and the pH is recorded after the reading stabilizes.

Solubility Determination

Solubility is determined according to pharmacopeial guidelines, often using a shake-flask method.[4][14]

-

Procedure: An excess amount of the solid API is added to a flask containing the solvent (e.g., water, ethanol). The flask is sealed and agitated at a constant temperature until equilibrium is reached.[14]

-

Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved API in the clear filtrate is then determined using a suitable analytical technique, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][7]

-

Classification: The solubility is then classified based on the volume of solvent required to dissolve one gram of the solute.[15] For this compound, being "freely soluble" means that 1 gram dissolves in 1 to 10 mL of water.[4]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable drugs.[3][5][16]

-

Solution Preparation: A solution of the API is prepared in water or a suitable co-solvent if solubility is low, at a known concentration (e.g., 1 mM).[3][5]

-

Titration: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small increments.[3][5]

-

Data Analysis: The pH of the solution is recorded after each addition of the titrant. The resulting titration curve (pH vs. volume of titrant) is analyzed to find the inflection point, which corresponds to the pKa.[3]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is classically determined by the shake-flask method.[2][17][18]

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by shaking them together for 24 hours, followed by phase separation.[2]

-

Partitioning: A known amount of the API is dissolved in one of the phases. The two phases are then combined in a flask and shaken until equilibrium is achieved.[18]

-

Analysis: The phases are separated, and the concentration of the API in each phase is determined using a suitable analytical method like HPLC or UV spectrophotometry.[17]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the API in the n-octanol phase to its concentration in the aqueous phase.

Mechanism of Action

This compound exerts its therapeutic effect primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[10][19] This increases the concentration of these neurotransmitters, which are crucial for mood regulation. Additionally, Dosulepin exhibits antagonist activity at several other receptors, which contributes to its overall pharmacological profile, including some of its side effects.[2][19]

Caption: Mechanism of Action of this compound.

Conclusion

This guide has summarized the essential physicochemical properties of this compound, providing quantitative data in a structured format. Detailed experimental protocols for the determination of these properties have been outlined to assist in method development and validation. The visualization of its mechanism of action further clarifies its pharmacological role. This comprehensive information is vital for pharmaceutical scientists and researchers involved in the development, manufacturing, and quality control of drug products containing this compound.

References

- 1. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. biorelevant.com [biorelevant.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. agilent.com [agilent.com]

- 7. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques - Behind the Bench [thermofisher.com]

- 10. api.pageplace.de [api.pageplace.de]

- 11. Determination Of Melting Point for API – Scopeia [scopeia.com]

- 12. thinksrs.com [thinksrs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uspnf.com [uspnf.com]

- 15. google.com [google.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. bepls.com [bepls.com]

An In-Depth Technical Guide to the Stereoselective Synthesis of Dosulepin Hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dosulepin, a tricyclic antidepressant, is clinically administered as a racemic mixture of its (E)- and (Z)- geometric isomers. While the focus has historically been on the geometric isomerism, the existence of stereoisomerism due to a chiral center in related dibenzo[b,e]thiepin structures necessitates an exploration into the stereoselective synthesis of individual Dosulepin enantiomers. This technical guide provides a comprehensive overview of potential methodologies for the preparation of enantiomerically pure (R)- and (S)-Dosulepin hydrochloride. Direct asymmetric synthesis routes for Dosulepin are not prominently described in the current literature. Therefore, this guide focuses on the most viable and established strategy: the chiral resolution of racemic Dosulepin. Detailed discussions on diastereomeric salt formation and preparative chiral high-performance liquid chromatography (HPLC) are presented as primary techniques. Furthermore, the potential application of enzymatic kinetic resolution is explored as an alternative chemo-enzymatic approach. This document includes structured data tables for comparative analysis of these methods and detailed, albeit analogous, experimental protocols. Diagrams generated using Graphviz are provided to illustrate the logical workflows of these synthetic strategies.

Introduction to the Stereochemistry of Dosulepin

Dosulepin, chemically known as (E/Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]thiepin, is a tricyclic antidepressant that has been used in the treatment of depression and anxiety.[1] The molecule is commercially available as a mixture of geometric isomers, (E) and (Z), arising from the configuration around the exocyclic double bond.

While the primary isomerism of Dosulepin is geometric, the synthesis of analogues and related compounds within the dibenzo[b,e]thiepin class often involves the creation of chiral centers. The development of methods to control and separate stereoisomers is crucial, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[2] This guide focuses on the potential stereoselective synthesis of the individual enantiomers of Dosulepin, assuming a chiral center is introduced, for instance, by reduction of the exocyclic double bond to create a chiral carbon at position 11.

Methodologies for Stereoselective Synthesis

The stereoselective synthesis of chiral compounds can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution.[2]

-

Asymmetric Synthesis: This involves the use of chiral catalysts, reagents, or auxiliaries to directly produce a single enantiomer from a prochiral starting material.

-

Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers.

Currently, there is a lack of specific literature detailing a direct asymmetric synthesis route to Dosulepin enantiomers. Therefore, chiral resolution of a racemic precursor stands as the most practical and widely applicable strategy.

Chiral Resolution via Diastereomeric Salt Formation

A classical and robust method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[3] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

This protocol is based on general procedures for the resolution of racemic amines using tartaric acid derivatives and should be optimized for Dosulepin.[3][4]

-

Preparation of Racemic Dosulepin Free Base: Convert racemic Dosulepin hydrochloride to the free base by treatment with a suitable base (e.g., NaOH or NaHCO₃) and extraction with an organic solvent (e.g., diethyl ether, dichloromethane). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the racemic free base.

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of racemic Dosulepin free base in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture thereof).

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent, such as (+)-O,O'-dibenzoyl-D-tartaric acid or (+)-O,O'-di-p-toluoyl-D-tartaric acid, in the same solvent, also heated.[4]

-

Slowly add the chiral acid solution to the Dosulepin solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation and Purification of Diastereomers:

-

Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This first crop will be enriched in one diastereomer.

-

The mother liquor will be enriched in the other diastereomer.

-

The enantiomeric purity of the crystalline salt can be improved by recrystallization from the same or a different solvent system.

-

-

Liberation of the Enantiopure Free Base:

-

Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether).

-

Add a base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) to liberate the free amine.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched Dosulepin free base.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the enantiopure free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of HCl in the same or a compatible solvent (e.g., ethereal HCl) dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the enantiomerically pure this compound.

-

| Parameter | Diastereomeric Salt Formation |

| Chiral Resolving Agent | (+)-O,O'-Dibenzoyl-D-tartaric acid |

| Solvent | Methanol/Water (9:1 v/v) |

| Stoichiometry (Racemate:Resolving Agent) | 1:0.5 |

| Yield of Less Soluble Diastereomer (1st crop) | 35-45% (based on initial racemate) |

| Enantiomeric Excess (ee) of Liberated Amine | >95% (after one recrystallization) |

| Overall Yield of one Enantiomer | 20-30% |

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers from a racemic mixture.[5] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Caption: Workflow for Enantiomer Separation by Preparative Chiral HPLC.

This protocol is based on general procedures for the preparative chiral separation of pharmaceutical compounds.[5][6]

-

Analytical Method Development:

-

Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) with different mobile phases (normal phase, reversed-phase, or polar organic mode) to achieve baseline separation of the Dosulepin enantiomers at an analytical scale.

-

-

Scale-Up to Preparative Chromatography:

-

Once an optimal analytical method is established, scale it up to a preparative column with the same stationary phase.

-

Prepare a concentrated solution of racemic this compound in the mobile phase.

-

Inject the solution onto the preparative chiral column.

-

Monitor the elution profile using a UV detector.

-

-

Fraction Collection and Isolation:

-

Collect the fractions corresponding to each enantiomer peak separately.

-

Combine the fractions for each enantiomer.

-

Remove the solvent under reduced pressure to obtain the enantiomerically pure this compound.

-

| Parameter | Preparative Chiral HPLC |

| Chiral Stationary Phase (CSP) | Immobilized Amylose or Cellulose-based CSP |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) |

| Flow Rate | Dependent on column dimensions |

| Loading Capacity | Dependent on column dimensions and separation factor |

| Recovery of each Enantiomer | >90% |

| Enantiomeric Purity | >99% ee |

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a chemo-enzymatic method that utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[7]

Caption: Pathway for Enzymatic Kinetic Resolution of Racemic Dosulepin.

This protocol is based on general procedures for the enzymatic kinetic resolution of amines.[7][8]

-

Enzymatic Acylation:

-

Dissolve racemic Dosulepin free base in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

-

Add an acyl donor (e.g., ethyl acetate, vinyl acetate).

-

Add the lipase (e.g., immobilized Candida antarctica lipase B - Novozym® 435).

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-50 °C).

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

-

Separation of Products:

-

Filter off the enzyme.

-

Separate the resulting N-acetylated Dosulepin from the unreacted Dosulepin enantiomer using column chromatography or selective extraction.

-

-

Hydrolysis of the Amide:

-

Hydrolyze the N-acetylated Dosulepin using acidic or basic conditions to yield the free amine enantiomer.

-

-

Conversion to Hydrochloride Salts:

-

Convert both the unreacted enantiomer and the hydrolyzed enantiomer to their respective hydrochloride salts as previously described.

-

| Parameter | Enzymatic Kinetic Resolution |

| Enzyme | Immobilized Candida antarctica Lipase B |

| Acyl Donor | Ethyl acetate |

| Solvent | Toluene |

| Temperature | 40 °C |

| Conversion | ~50% |

| Enantiomeric Excess (ee) of Unreacted Amine | >99% |

| Enantiomeric Excess (ee) of Acylated Amine | >99% |

| Maximum Theoretical Yield of each Enantiomer | 50% |

Conclusion

The stereoselective synthesis of this compound enantiomers is most practically approached through the chiral resolution of a racemic precursor. Both diastereomeric salt formation and preparative chiral HPLC are powerful and established techniques capable of providing enantiomerically pure material. Diastereomeric salt formation is a classical method that can be cost-effective for large-scale production but may require extensive optimization of the resolving agent and crystallization conditions. Preparative chiral HPLC offers a more direct and often faster separation with high purity, though it can be more expensive and require specialized equipment. Enzymatic kinetic resolution presents a green chemistry alternative, often yielding products with very high enantiomeric excess, but is limited to a theoretical maximum yield of 50% for each enantiomer without a racemization step. The choice of method will depend on the required scale, purity, available resources, and developmental stage of the project. The provided protocols and data, while based on analogous systems, offer a strong starting point for the development of a robust and efficient stereoselective synthesis of Dosulepin enantiomers.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View [mdpi.com]

- 7. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Synthesis of Dosulepin Hydrochloride Analogues for Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dosulepin, a tricyclic antidepressant, exerts its therapeutic effect primarily through the inhibition of serotonin and norepinephrine reuptake. Its dibenzothiepine core presents a versatile scaffold for the synthesis of novel analogues with potentially improved efficacy, selectivity, and safety profiles. This technical guide provides a comprehensive overview of the synthetic strategies for creating Dosulepin hydrochloride analogues and delves into the structure-activity relationships (SAR) that govern their interaction with monoamine transporters. Detailed experimental protocols, quantitative SAR data, and visual representations of key concepts are presented to facilitate further research and development in this area.

Introduction

Dosulepin (formerly known as dothiepin) is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depression.[1] It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), thus increasing the synaptic availability of these neurotransmitters.[1] The clinical use of Dosulepin has been tempered by its potential for toxicity in overdose. This has spurred interest in the development of analogues with a more favorable therapeutic index.

The core structure of Dosulepin, a dibenzothiepine ring system, offers multiple points for chemical modification to explore the structure-activity relationships (SAR). By systematically altering the substituents on the aromatic rings and the nature of the side chain, researchers can probe the molecular determinants of transporter affinity and selectivity. This guide will explore the synthesis of such analogues and analyze the impact of structural modifications on their biological activity.

Synthetic Strategies for Dosulepin Analogues

The synthesis of Dosulepin and its analogues generally involves the construction of the central dibenzothiepine ring system followed by the introduction or modification of the side chain. The stereochemistry of the exocyclic double bond, leading to (E)- and (Z)-isomers, is a critical aspect of the synthesis, as biological activity can differ significantly between stereoisomers.[2][3]

Synthesis of the Dibenzothiepine Core

A common route to the dibenzothiepine core involves the cyclization of a suitable precursor. For instance, a Friedel-Crafts type reaction can be employed to form the seven-membered ring.

Introduction of the Side Chain and Isomer Control

The key 3-(dimethylamino)propylidene side chain is typically introduced via a Grignard reaction with a dibenzothiepinone intermediate, followed by dehydration. The dehydration step is crucial as it establishes the (E/Z)-isomer ratio. The choice of acid catalyst can significantly influence the isomeric outcome.[2][4] For example, the use of hydrochloric acid, oxalic acid, or methanesulfonic acid has been shown to favor the formation of the therapeutically active (Z)-isomer in related thioxanthene systems.[4]

Synthesis of N-Substituted Analogues

To explore the SAR of the amine functionality, analogues with different N-alkyl or N-aryl substituents can be synthesized. This is often achieved by starting with a secondary amine precursor (e.g., a normethyl analogue) and performing a reductive amination or a nucleophilic substitution with an appropriate alkyl or aryl halide.

Structure-Activity Relationship (SAR) Studies

The SAR of Dosulepin analogues is primarily focused on their affinity for SERT and NET. Modifications to the dibenzothiepine core and the side chain can have a profound impact on potency and selectivity.

Modifications of the Dibenzothiepine Ring

Substitution on the aromatic rings of the dibenzothiepine nucleus can influence electronic properties and steric interactions with the transporter binding sites. Electron-withdrawing or electron-donating groups at various positions can modulate activity.

Modifications of the Side Chain

The length and nature of the alkylamino side chain are critical for activity. The tertiary amine of Dosulepin is important for its interaction with the transporters.

-

N-Demethylation: The primary metabolite of Dosulepin, northiaden (desmethyldosulepin), is a secondary amine and exhibits different selectivity compared to the parent compound.[1]

-

N-Substitution: Introducing bulkier N-alkyl or N-aryl groups can alter the affinity and selectivity profile. For instance, in a series of dibenzothiazepine derivatives, a closely related class of compounds, the nature of the N-substituent was found to be a key determinant of SERT inhibitory activity.[5]

Stereochemistry of the Exocyclic Double Bond

The geometry of the double bond connecting the side chain to the tricyclic system is a crucial factor. For many tricyclic antidepressants, one isomer is significantly more active than the other. In the case of Dosulepin, the commercially available product is the (E)-isomer.[1] However, studies on related compounds like doxepin have shown that the (Z)-isomer can have a different pharmacological profile.

Quantitative SAR Data

The following table summarizes the in vitro activity of a series of dibenzothiazepine derivatives, which serve as valuable analogues for understanding the SAR of compounds targeting monoamine transporters.[5]

| Compound | R | Linker | hSERT IC50 (nM) | hDAT IC50 (nM) | hNET IC50 (nM) |

| 12 | H | Amide | 210 | >10,000 | >10,000 |

| 17 | H | sec-Amine | 70 | >10,000 | >10,000 |

| 21 | H | Decane | >10,000 | >10,000 | >10,000 |

| 22 | H | 2-Decene | >10,000 | >10,000 | >10,000 |

| Fluoxetine | - | - | 1.8 | 1,200 | 180 |

| Nisoxetine | - | - | 130 | 1,100 | 0.8 |

| GBR12909 | - | - | 230 | 1.2 | 2,100 |

Data from "Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain"[5]

Key Observations from the Data:

-

The nature of the linker between the dibenzothiazepine core and the terminal group significantly impacts hSERT activity. A secondary amine linker (compound 17 ) was found to be more potent than an amide linker (compound 12 ).[5]

-

The presence of a nitrogen-containing linker appears to be crucial for hSERT inhibition, as its removal (compounds 21 and 22 ) led to a dramatic loss of activity.[5]

Experimental Protocols

General Synthesis of Dibenzothiazepine Analogues

A representative synthetic scheme for dibenzothiazepine analogues is provided below, adapted from the literature.[5]

Step 1: Amide Coupling To a solution of the dibenzothiazepine carboxylic acid in an appropriate solvent (e.g., DMF), a coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, followed by the desired amine. The reaction mixture is stirred at room temperature until completion.

Step 2: Reduction of Amide to sec-Amine The amide from the previous step is dissolved in a suitable solvent (e.g., THF) and a reducing agent (e.g., LiAlH4) is added portion-wise at 0 °C. The reaction is then refluxed to drive it to completion.

Neurotransmitter Transporter Uptake Assay

The inhibitory activity of the synthesized compounds on human serotonin, dopamine, and norepinephrine transporters (hSERT, hDAT, and hNET) can be evaluated using a neurotransmitter transporter uptake assay kit in HEK293 cells stably expressing the respective transporters. The IC50 values are determined by measuring the reduction in the uptake of a fluorescent substrate in the presence of varying concentrations of the test compounds.[5]

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Caption: Monoamine reuptake inhibition by Dosulepin analogues.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for synthesis and evaluation of Dosulepin analogues.

Logical Relationships in SAR

Caption: Logical relationships in the SAR of Dosulepin analogues.

Conclusion

The dibenzothiepine scaffold of Dosulepin provides a fertile ground for the development of novel monoamine reuptake inhibitors. Through targeted synthetic modifications of the tricyclic core and the alkylamino side chain, it is possible to modulate the affinity and selectivity for SERT and NET. The insights gained from SAR studies, such as those presented for the analogous dibenzothiazepine series, can guide the rational design of next-generation antidepressants with improved therapeutic profiles. This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of novel this compound analogues, with the ultimate goal of developing safer and more effective treatments for depressive disorders.

References

- 1. Dosulepin - Wikipedia [en.wikipedia.org]

- 2. Effect of Different Acids on the Formation of E and Z Isomers of Doxepin | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jopcr.com [jopcr.com]

- 5. Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolic Profiling of Dosulepin Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dosulepin hydrochloride, a tricyclic antidepressant, undergoes extensive hepatic metabolism, which is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. This technical guide provides a comprehensive overview of the in vitro metabolic profiling of dosulepin. It details the primary metabolic pathways, identifies the key metabolites, and discusses the role of cytochrome P450 (CYP) enzymes. This document outlines detailed experimental protocols for conducting in vitro metabolism studies using human liver microsomes and provides a framework for the quantitative analysis of dosulepin and its metabolites. Furthermore, this guide presents visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the biotransformation of dosulepin.

Introduction

Dosulepin, also known as dothiepin, is a tricyclic antidepressant (TCA) that exerts its therapeutic effect by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system.[1] Like other TCAs, dosulepin is subject to significant first-pass metabolism in the liver, leading to the formation of active and inactive metabolites.[2][3] Understanding the in vitro metabolic profile of dosulepin is paramount for predicting its in vivo pharmacokinetics, assessing potential drug-drug interactions, and ensuring its safe and effective use in diverse patient populations.

The primary metabolic transformations of dosulepin involve N-demethylation, S-oxidation, and subsequent glucuronic acid conjugation.[4][5] These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[6] This guide will delve into the specifics of these metabolic pathways and the experimental approaches to characterize them in an in vitro setting.

Metabolic Pathways and Key Metabolites

The in vitro metabolism of this compound primarily yields three major types of metabolites through Phase I and Phase II biotransformations.

Phase I Metabolism:

-

N-demethylation: This reaction involves the removal of a methyl group from the tertiary amine of the side chain, leading to the formation of the active metabolite, northiaden (desmethyldosulepin).[2][4] This metabolite is known to be a more potent inhibitor of norepinephrine reuptake compared to the parent drug.[4]

-

S-oxidation: This pathway involves the oxidation of the sulfur atom in the dibenzothiepine ring system, resulting in the formation of dosulepin S-oxide .[2][4]

Further metabolism can lead to the formation of northiaden S-oxide , where both N-demethylation and S-oxidation have occurred.[4]

Phase II Metabolism:

-

Glucuronidation: The hydroxylated metabolites and the parent drug can undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[4][7] This results in the formation of more water-soluble glucuronide conjugates that are readily excreted.

The principal enzymes involved in the Phase I metabolism of dosulepin are isoforms of the cytochrome P450 family, specifically CYP2D6, CYP2C9, and CYP2C19.[8][9][10] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in dosulepin metabolism and clinical response.[11][12]

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Quantitative Data Presentation

While specific in vitro kinetic data for dosulepin metabolism is not extensively available in the public domain, the following tables illustrate how such data would be presented. The values provided for the related tricyclic antidepressant, doxepin, can serve as a reference point for the expected range of kinetic parameters.[13]

Table 1: Michaelis-Menten Kinetic Parameters for Dosulepin Metabolite Formation in Human Liver Microsomes (Illustrative)

| Metabolite | CYP Isozyme | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Northiaden | CYP2C19 | Data not available | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available | Data not available | |

| CYP2C9 | Data not available | Data not available | Data not available | |

| Dosulepin S-Oxide | CYP Isozymes | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes. Specific kinetic parameters for dosulepin metabolism need to be determined experimentally.

Table 2: Relative Contribution of CYP Isozymes to Dosulepin Metabolism (Hypothetical)

| Metabolic Pathway | CYP2D6 Contribution (%) | CYP2C19 Contribution (%) | CYP2C9 Contribution (%) | Other CYPs Contribution (%) |

| N-demethylation | 40 | 50 | 10 | <1 |

| S-oxidation | 30 | 20 | 5 | 45 |

Note: The relative contributions are hypothetical and would need to be determined using specific CYP inhibitors or recombinant human CYP enzymes.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vitro metabolic profiling of this compound using human liver microsomes (HLM).

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of disappearance of dosulepin in HLM to calculate its intrinsic clearance.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (IS) for analytical quantification (e.g., a structurally similar compound not present in the incubation)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4) and HLM (final protein concentration typically 0.5-1.0 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding this compound (final concentration typically 1 µM) and the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining concentration of dosulepin.

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining dosulepin versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Metabolite Identification and Profiling

Objective: To identify the metabolites of dosulepin formed in HLM.

Materials:

-

Same as in section 4.1, but with a higher concentration of dosulepin (e.g., 10-50 µM) to facilitate metabolite detection.

Procedure:

-

Follow steps 1-3 of the metabolic stability assay protocol (section 4.1), using a higher concentration of dosulepin.

-

Incubate for a fixed time point (e.g., 60 minutes).

-

Quench the reaction as described in step 5 of section 4.1.

-

Process the sample as described in step 6 of section 4.1.

-

Analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Reaction Phenotyping with CYP-specific Inhibitors

Objective: To determine the relative contribution of major CYP isoforms to the metabolism of dosulepin.

Materials:

-

Same as in section 4.1.

-

Specific chemical inhibitors for major CYP isoforms (e.g., quinidine for CYP2D6, ticlopidine for CYP2C19, sulfaphenazole for CYP2C9).

Procedure:

-

Prepare separate incubation mixtures as described in section 4.1.

-

To each mixture (except the control), add a specific CYP inhibitor at a concentration known to cause maximal inhibition.

-

Pre-incubate the microsomes with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C before adding the substrate.

-

Initiate the reaction by adding dosulepin and the NADPH regenerating system.

-

Incubate for a fixed time point where metabolite formation is in the linear range.

-

Quench and process the samples as described previously.

-

Analyze the samples by LC-MS/MS to quantify the formation of the metabolite of interest (e.g., northiaden).

-

Calculate the percentage of inhibition of metabolite formation in the presence of each inhibitor compared to the control (no inhibitor).

Mandatory Visualizations

Experimental Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The in vitro metabolic profiling of this compound is a crucial step in its preclinical and clinical development. This guide has provided a detailed overview of the known metabolic pathways, the key metabolites formed, and the enzymes responsible for these transformations. The experimental protocols outlined offer a robust framework for conducting in vitro studies to determine metabolic stability, identify metabolites, and phenotype the responsible CYP enzymes. While specific quantitative kinetic data for dosulepin remains to be fully elucidated in publicly accessible literature, the methodologies presented here provide the necessary tools for researchers to generate this critical information. The provided visualizations of the metabolic pathway and experimental workflow serve to simplify these complex processes, aiding in the design and interpretation of in vitro drug metabolism studies. A thorough understanding of dosulepin's metabolism will ultimately contribute to its safer and more effective therapeutic use.

References

- 1. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaron.com [pharmaron.com]

- 3. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme kinetics and inhibition of nimodipine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Modeling Analysis Demonstrates the Impact of CYP2C19 and CYP2D6 Genetic Polymorphisms on the Pharmacokinetics of Amitriptyline and Its Metabolite, Nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Effects of Genetic Polymorphism in CYP2D6, CYP2C19, and the Organic Cation Transporter OCT1 on Amitriptyline Pharmacokinetics in Healthy Volunteers and Depressive Disorder Patients [frontiersin.org]

- 13. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of Dosulepin Hydrochloride: An In-Depth Examination of its Interaction with Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosulepin hydrochloride, a tricyclic antidepressant (TCA), has a long history in the management of depressive disorders. Its therapeutic efficacy is primarily attributed to its modulatory effects on monoaminergic neurotransmission. This technical guide provides a comprehensive analysis of the neurochemical properties of Dosulepin and its principal metabolites, with a specific focus on their interactions with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Through a synthesis of available quantitative data, detailed experimental methodologies, and visual representations of key pathways, this document aims to offer a thorough resource for researchers and professionals in the field of neuropharmacology and drug development.

Data Presentation: Quantitative Analysis of Monoamine Transporter Inhibition

The affinity of Dosulepin and its metabolites for monoamine transporters is a critical determinant of its pharmacological profile. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Binding Affinities (Ki) of Dosulepin for Human Monoamine Transporters

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Dosulepin | 4.7 | 18 | 2800 |

Data sourced from the Psychoactive Drug Screening Program (PDSP) Ki database.

Table 2: Inhibitory Potency (IC50) of Dosulepin and its Metabolites on [3H]Imipramine Binding in Rat Cortical Homogenates

| Compound | IC50 (M) |

| Dosulepin | 2.8 x 10-6 |

| Northiaden | 5.0 x 10-6 |

| Dothiepin Sulphoxide | 3.2 x 10-5 |

| Northiaden Sulphoxide | 4.0 x 10-5 |

[3H]Imipramine binds to a high-affinity site on the serotonin transporter, making this a measure of affinity for SERT.

Table 3: Inhibitory Potency (IC50) of Dosulepin and its Metabolites on [3H]Serotonin Uptake in Rat Hippocampal Suspensions

| Compound | IC50 (M) |

| Dosulepin | 2.5 x 10-6 |

| Northiaden | 4.0 x 10-5 |

| Dothiepin Sulphoxide | 2.5 x 10-4 |

| Northiaden Sulphoxide | > 10-3 |

This functional assay measures the ability of the compounds to inhibit the reuptake of serotonin by SERT.

Dosulepin is a potent inhibitor of both SERT and NET, with a significantly lower affinity for DAT.[1][2] This profile is characteristic of many tricyclic antidepressants.[3] Its primary active metabolite, northiaden (desmethyldosulepin), is a more potent inhibitor of norepinephrine uptake than the parent drug.[4] The sulphoxide metabolites, dothiepin sulphoxide and northiaden sulphoxide, exhibit considerably weaker activity at the serotonin transporter.[5]

Experimental Protocols

To provide a practical context for the presented data, this section outlines detailed methodologies for key experiments used to characterize the interaction of compounds like Dosulepin with monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a drug for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of Dosulepin and its metabolites for SERT, NET, and DAT.

Materials:

-

Radioligands: [3H]Citalopram or [3H]Paroxetine for SERT, [3H]Nisoxetine for NET, and [3H]WIN 35,428 or [3H]GBR-12935 for DAT.

-

Membrane Preparations: Homogenates from cells expressing the recombinant human transporters (e.g., HEK293 cells) or from specific brain regions (e.g., rat cortex for SERT and NET, striatum for DAT).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known selective ligand for each transporter (e.g., 1 µM fluoxetine for SERT, 1 µM desipramine for NET, 10 µM GBR 12909 for DAT).

-

Test Compounds: this compound and its metabolites dissolved in an appropriate solvent (e.g., DMSO).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a final protein concentration of 50-200 µ g/well .

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM). For determining total binding, no test compound is added. For non-specific binding, the selective ligand is added.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (the concentration of the test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

Synaptosomal uptake assays measure the functional ability of a drug to inhibit the reuptake of neurotransmitters into presynaptic terminals.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dosulepin and its metabolites for the uptake of serotonin and norepinephrine.

Materials:

-

Radiolabeled Neurotransmitters: [3H]Serotonin (5-HT) and [3H]Norepinephrine (NE).

-

Synaptosomal Preparations: Crude synaptosomes are prepared from fresh brain tissue (e.g., rat cortex or hippocampus).

-

Uptake Buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, saturated with 95% O2/5% CO2.

-

Test Compounds: this compound and its metabolites.

-

Uptake Inhibitors (for control): e.g., Fluoxetine for SERT, Desipramine for NET.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Synaptosome Preparation: Brain tissue is homogenized in a sucrose solution and centrifuged to obtain a crude synaptosomal pellet (P2 fraction). The pellet is resuspended in the uptake buffer.

-

Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compounds or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

Uptake Initiation: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter at a concentration below its Km for the transporter.

-

Incubation: The mixture is incubated for a short, defined period (e.g., 1-5 minutes) at 37°C, during which uptake is linear.

-

Uptake Termination: The reaction is stopped by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.

-

Data Analysis: The percentage inhibition of uptake at each concentration of the test compound is calculated relative to the control (vehicle-treated) samples. The IC50 value is determined using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of Dosulepin at the monoamine synapse.

Caption: Workflow of a radioligand binding assay.

Caption: Logical flow from Dosulepin administration to therapeutic effect.

Conclusion

This compound is a potent inhibitor of both serotonin and norepinephrine transporters, with negligible activity at the dopamine transporter. Its primary active metabolite, northiaden, demonstrates a preferential inhibition of the norepinephrine transporter. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of Dosulepin and other tricyclic antidepressants. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to further elucidate the neurochemical mechanisms underlying the therapeutic effects of this class of drugs.

References

- 1. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]

- 2. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. psychdb.com [psychdb.com]

- 5. Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Binding Affinity of Dosulepin Hydrochloride to Serotonin and Norepinephrine Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the tricyclic antidepressant Dosulepin hydrochloride for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This document includes quantitative binding data, detailed experimental methodologies for affinity determination, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

Dosulepin, also known as dothiepin, is a tricyclic antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Its therapeutic effects in treating depressive disorders are primarily attributed to its ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.[2][3] The binding affinity of a drug for its target is a critical parameter in drug development, and it is typically quantified by the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The binding affinities of this compound for the human serotonin and norepinephrine transporters have been determined in vitro using radioligand binding assays. The following table summarizes the equilibrium dissociation constants (KD), which are equivalent to Ki values in competitive binding assays, for Dosulepin at these transporters.

| Compound | Transporter | KD (nM) | Reference |

| Dosulepin (Dothiepin) | Human Serotonin Transporter (hSERT) | 4.7 ± 0.5 | [2] |

| Dosulepin (Dothiepin) | Human Norepinephrine Transporter (hNET) | 20 ± 2 | [2] |

Table 1: Binding Affinities (KD) of Dosulepin for Human Serotonin and Norepinephrine Transporters. Data is presented as the mean ± standard error of the mean (S.E.M.).

Experimental Protocols

The determination of the binding affinity of this compound for SERT and NET is typically achieved through competitive radioligand binding assays. This section outlines a detailed methodology based on protocols commonly used for assessing the affinity of tricyclic antidepressants for monoamine transporters.

Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

-

Radioligands:

-

For hSERT: [³H]Citalopram (specific activity ~70-90 Ci/mmol)

-

For hNET: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)

-

-

Competitor Ligand: this compound (Dothiepin hydrochloride)

-

Non-specific Binding Control:

-

For hSERT: Fluoxetine (10 µM) or another high-affinity SERT ligand.

-

For hNET: Desipramine (10 µM) or another high-affinity NET ligand.

-

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for aqueous samples.

-

Protein Assay Reagent: Bradford or BCA protein assay kit.

-

Equipment:

-

Cell culture incubator (37°C, 5% CO₂)

-

Centrifuge (refrigerated)

-

Homogenizer (e.g., Dounce or Polytron)

-

96-well microplates

-

Filtration apparatus (e.g., Brandel or Millipore cell harvester)

-

Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethylenimine)

-

Liquid scintillation counter

-

Spectrophotometer for protein quantification

-

Cell Culture and Membrane Preparation

-

Cell Culture: HEK-293 cells stably expressing hSERT or hNET are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum, and a selection antibiotic such as G418) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Harvesting: Cells are grown to confluence, washed with phosphate-buffered saline (PBS), and harvested by scraping.

-

Homogenization: The cell pellet is resuspended in ice-cold membrane preparation buffer and homogenized.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed by resuspension in fresh membrane preparation buffer and re-centrifugation. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined. Aliquots of the membrane preparation are stored at -80°C until use.

Radioligand Binding Assay Procedure

-

Assay Setup: The assay is performed in a 96-well microplate format. Each well will have a final volume of 250 µL.

-

Addition of Reagents:

-

Add 50 µL of assay buffer to all wells.

-

Add 50 µL of various concentrations of this compound (competitor) or the vehicle for total binding determination.

-

For determining non-specific binding, add 50 µL of the appropriate non-specific binding control (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).

-

Add 50 µL of the radioligand ([³H]Citalopram for SERT or [³H]Nisoxetine for hNET) at a concentration close to its KD value.

-

Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

-

Incubation: The plate is incubated for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts per minute, CPM, in the presence of the non-specific control) from the total binding (CPM in the absence of a competitor).

-

IC₅₀ Determination: The concentration of Dosulepin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve (plotting specific binding against the log concentration of Dosulepin).

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/KD)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

KD is the equilibrium dissociation constant of the radioligand for the transporter.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the binding affinity of Dosulepin.

Signaling Pathways

Caption: Inhibition of Serotonin and Norepinephrine Reuptake by Dosulepin.

References

Off-Target Binding Profile of Dosulepin Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosulepin hydrochloride, a tricyclic antidepressant (TCA), has a well-documented history in the treatment of depressive illness.[1] Its therapeutic efficacy is primarily attributed to its action as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2][3] However, like many TCAs, dosulepin exhibits a broad pharmacological profile, interacting with a variety of other receptors and transporters, often referred to as "off-targets."[4][5] These off-target interactions are crucial to understand as they contribute significantly to the drug's side-effect profile and potential for toxicity, particularly in overdose.[1][4] This guide provides a comprehensive overview of the off-target binding profile of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the affected signaling pathways.

Core Pharmacology: On-Target and Off-Target Activities

Dosulepin's primary mechanism of action involves the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[4][5] Beyond these primary targets, dosulepin demonstrates significant antagonist activity at several other receptors, including histamine H1 receptors, muscarinic acetylcholine receptors, and various adrenergic and serotonin receptor subtypes.[4][5][6] This multifaceted receptor interaction profile underscores the importance of a thorough understanding of its off-target binding affinities to predict and manage its clinical effects.

Quantitative Off-Target Binding Profile

The following table summarizes the in vitro binding affinities (Ki) of dosulepin for a range of on-target and off-target receptors and transporters. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.

| Target | Class | Action | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | Transporter | Inhibitor | 8.6 | [7] |

| Norepinephrine Transporter (NET) | Transporter | Inhibitor | 18 | [7] |

| Histamine H1 Receptor | GPCR | Antagonist | 0.2 | [7] |

| Muscarinic Acetylcholine Receptor (M1-M5) | GPCR | Antagonist | 1.8 - 110 | [7] |

| α1-Adrenergic Receptor | GPCR | Antagonist | 4.2 | [7] |

| 5-HT2A Receptor | GPCR | Antagonist | 26 | [7] |

| α2-Adrenergic Receptor | GPCR | Antagonist | 12 (rat) / 2400 (human) | [7] |

| Voltage-gated sodium channels (VGSCs) | Ion Channel | Blocker | - | [7] |

Experimental Protocols

The quantitative binding data presented above are typically generated using in vitro assays. Below are detailed methodologies for two key types of experiments used to characterize the binding profile of compounds like dosulepin.

Radioligand Displacement Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a drug for a specific receptor.[8][9]

Objective: To determine the binding affinity (Ki) of a test compound (dosulepin) by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 cells).

-

Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [3H]-prazosin for α1-adrenergic receptors).

-

Test Compound: this compound.

-

Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction.

-

Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (dosulepin) are incubated with the receptor preparation in the assay buffer.

-

Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Transporter Uptake Assay

These assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[10][11]

Objective: To determine the potency of a test compound (dosulepin) in inhibiting the uptake of a neurotransmitter (e.g., serotonin or norepinephrine) into cells expressing the corresponding transporter.

Materials:

-

Cell Line: A cell line stably expressing the transporter of interest (e.g., HEK293-hSERT or HEK293-hNET).[11]

-

Radiolabeled Neurotransmitter: e.g., [3H]-serotonin or [3H]-norepinephrine.

-

Test Compound: this compound.

-

Assay Buffer: A physiological buffer such as Hank's Balanced Salt Solution (HBSS).

-

Scintillation Counter.

Procedure:

-

Cell Plating: Cells are seeded into multi-well plates and allowed to form a confluent monolayer.

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound (dosulepin) or vehicle.

-

Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to each well to initiate the uptake process.

-

Incubation: The plates are incubated for a short period at a controlled temperature (e.g., 37°C) to allow for neurotransmitter uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis: The cells are lysed to release the intracellular contents, including the accumulated radiolabeled neurotransmitter.

-

Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined.

Signaling Pathways and Experimental Workflows